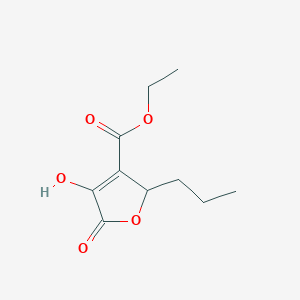![molecular formula C18H14ClNO3 B12879694 5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide CAS No. 634186-64-4](/img/structure/B12879694.png)
5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a hydroxy group, and a furan ring attached to the benzamide structure. It is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-(5-methylfuran-2-yl)aniline.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-(5-methylfuran-2-yl)aniline to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
化学反应分析
Types of Reactions
5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The chloro group can be reduced to form a hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-(3-(5-methylfuran-2-yl)phenyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzylamine.
Substitution: Formation of 5-azido-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide.
科学研究应用
5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-hydroxy-N-phenylbenzamide
- 5-Chloro-2-methoxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide
- 5-Chloro-2-hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide
Uniqueness
5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide is unique due to the presence of the 5-methylfuran-2-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds.
属性
CAS 编号 |
634186-64-4 |
|---|---|
分子式 |
C18H14ClNO3 |
分子量 |
327.8 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-N-[3-(5-methylfuran-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H14ClNO3/c1-11-5-8-17(23-11)12-3-2-4-14(9-12)20-18(22)15-10-13(19)6-7-16(15)21/h2-10,21H,1H3,(H,20,22) |
InChI 键 |
FBUADPLNVFXIOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



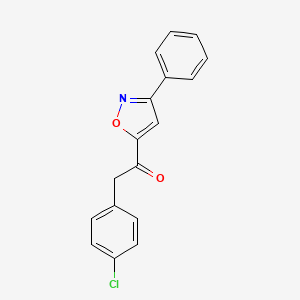
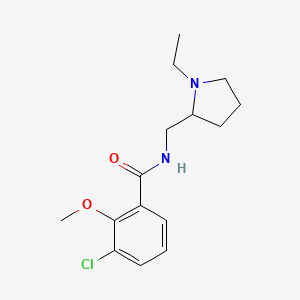

![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
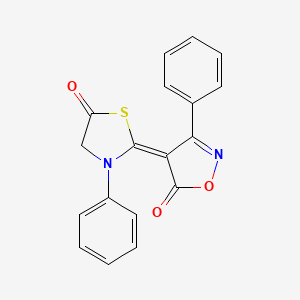
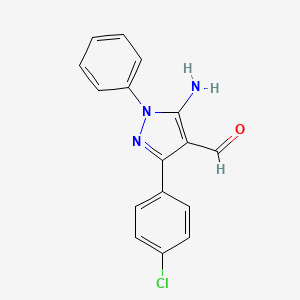
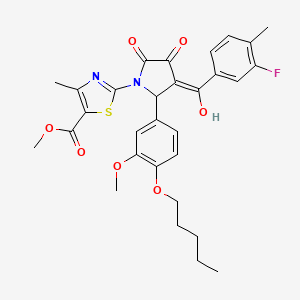


![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)


